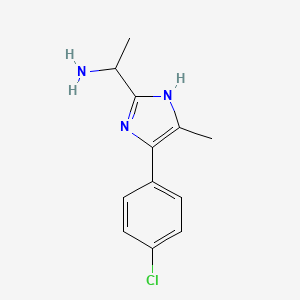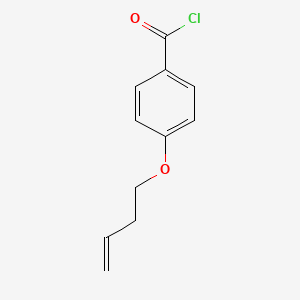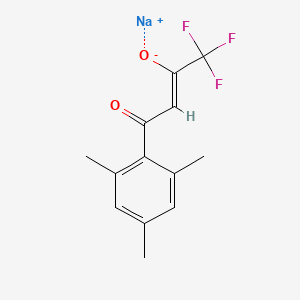
sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a mesityl group attached to a butenolate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate typically involves the reaction of mesityl-substituted ketones with trifluoromethylating agents under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the ketone, followed by the addition of a trifluoromethylating agent such as trifluoromethyl iodide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism by which Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mesityl group provides steric bulk, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium (Z)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Similar structure but with a phenyl group instead of a mesityl group.
Sodium (Z)-1,1,1-trifluoro-4-tolyl-4-oxobut-2-en-2-olate: Contains a tolyl group, offering different steric and electronic properties.
Uniqueness
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is unique due to the presence of the mesityl group, which provides increased steric hindrance and potentially alters the compound’s reactivity and interaction with other molecules compared to its analogs.
This detailed overview highlights the significance of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
1007036-53-4 |
|---|---|
Molekularformel |
C13H12F3NaO2 |
Molekulargewicht |
280.22 g/mol |
IUPAC-Name |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate |
InChI |
InChI=1S/C13H13F3O2.Na/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16;/h4-6,18H,1-3H3;/q;+1/p-1/b11-6-; |
InChI-Schlüssel |
WOVHJPWHTTVISL-AVHZNCSWSA-M |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)/C=C(/C(F)(F)F)\[O-])C.[Na+] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=C(C(F)(F)F)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)

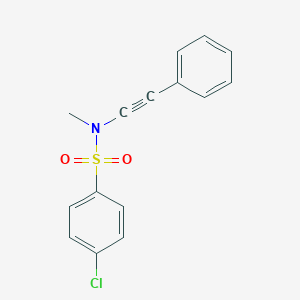

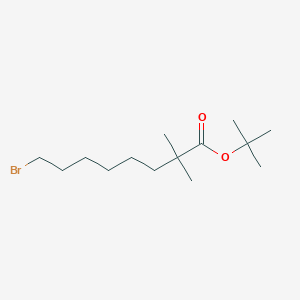
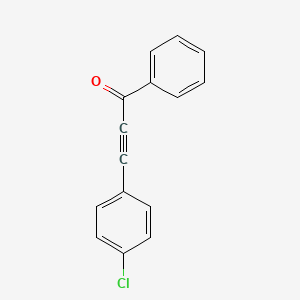
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)
